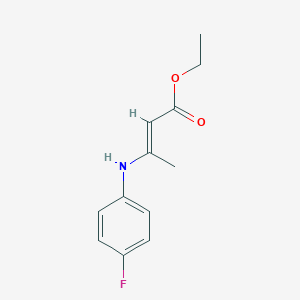

ethyl 3-(4-fluoroanilino)but-2-enoate

Description

Significance of β-Enamino Esters as Versatile Synthetic Intermediates

β-Enamino esters, a specific type of enamino ester, are particularly prized for their utility in constructing a wide array of nitrogen-containing heterocycles. mdpi.comnih.gov These compounds serve as foundational materials for the synthesis of biologically active molecules such as quinolines, pyridines, and pyrroles. nih.gov Their value stems from their ambident nucleophilic and electrophilic nature, allowing them to participate in a diverse range of chemical transformations. The reactivity of β-enamino esters makes them indispensable in the development of pharmaceuticals and other functional organic materials. nih.gov

Overview of Fluorine’s Strategic Role in Advanced Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. nih.gov These attributes have made fluorine a key element in the design of modern pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can lead to compounds with improved efficacy and pharmacokinetic profiles. nih.gov

Contextualization of Ethyl 3-(4-fluoroanilino)crotonate within Contemporary Enamino Ester Research

Ethyl 3-(4-fluoroanilino)crotonate emerges as a compound of significant interest at the intersection of β-enamino ester chemistry and fluorine chemistry. It is a key intermediate in the synthesis of fluorinated quinoline (B57606) derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The synthesis of Ethyl 3-(4-fluoroanilino)crotonate is typically achieved through the condensation of 4-fluoroaniline (B128567) with ethyl acetoacetate (B1235776).

This reaction is a classic example of the formation of an N-substituted β-enamino ester. The resulting compound, Ethyl 3-(4-fluoroanilino)crotonate, is then primed for cyclization reactions, most notably the Conrad-Limpach-Knorr synthesis, to form 6-fluoro-4-hydroxyquinoline (B1304773) derivatives. wikipedia.orgquimicaorganica.orgwikipedia.org The presence of the fluorine atom in the aniline (B41778) ring of the molecule is of particular strategic importance, as it allows for the introduction of fluorine into the resulting quinoline scaffold, a common strategy in medicinal chemistry to enhance the biological activity of the final product. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of Ethyl 3-(4-fluoroanilino)crotonate

| Property | Value | Source |

| CAS Number | 18529-17-4 | sinfoochem.com |

| Molecular Formula | C₁₂H₁₄FNO₂ | prepchem.com |

| Molecular Weight | 223.24 g/mol | prepchem.com |

| Predicted XlogP | 3.3 | prepchem.com |

| Monoisotopic Mass | 223.10086 Da | prepchem.com |

Table 2: Spectroscopic Data for Related Enamino Esters

| Spectroscopic Technique | Ethyl 3-aminocrotonate | Reference |

| IR (cm⁻¹) | 3452.91 & 3337.34 (N-H), 1716.31 (C=O, ester), 1660.16 (C=C) | wikipedia.org |

| ¹H-NMR (DMSO-d₆, δ, ppm) | 1.12-1.15 (t, 3H), 3.93-3.98 (q, 2H), 4.29 (s, 1H), 1.81 (s, 3H), 6.92 & 7.71 (s, 2H, NH₂) | wikipedia.org |

| MS (ESI+) | m/z 129.8 [M+H]⁺, 152.8 [M+Na]⁺ | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-fluoroanilino)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDOLSNUNUYBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 4 Fluoroanilino Crotonate and Analogues

Traditional Condensation Approaches

The primary methods for synthesizing Ethyl 3-(4-fluoroanilino)crotonate and its analogues are rooted in classic condensation reactions. These approaches are valued for their reliability and the ability to adapt them to a range of substituted precursors.

Reaction of β-Ketoesters with Aniline (B41778) Derivatives

A cornerstone of enamine synthesis is the direct condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), with an aniline derivative. In the case of the title compound, this involves the reaction with 4-fluoroaniline (B128567). This reaction, often referred to as the Knoevenagel-Limpach synthesis, proceeds to form the stable enamine product.

The reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of the aniline derivative on the electrophilic ketone carbonyl carbon of the β-ketoester. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the carbonyl carbon of ethyl acetoacetate. This step is often rate-determining due to the reduced nucleophilicity of the aniline, a consequence of the nitrogen lone pair's resonance with the aromatic ring. nih.gov This initial attack forms a zwitterionic intermediate, also known as a carbinolamine. rsc.org

Following the initial nucleophilic addition, a rapid proton transfer occurs, leading to a neutral carbinolamine intermediate. The final step is a dehydration reaction, where a molecule of water is eliminated to form the carbon-nitrogen double bond characteristic of the enamine. This dehydration is typically acid-catalyzed and is a crucial step for driving the reaction to completion.

The condensation reaction is often sluggish and requires catalysis to proceed at a practical rate. Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid, are commonly employed to accelerate the reaction. orgsyn.orgniscpr.res.in The catalyst serves a dual purpose.

First, the acid protonates the carbonyl oxygen of the β-ketoester, which significantly increases the electrophilicity of the carbonyl carbon. fiveable.me This activation makes the carbonyl group more susceptible to attack by the weakly nucleophilic aniline. fiveable.me Secondly, the acid catalyst facilitates the final dehydration step. It protonates the hydroxyl group of the carbinolamine intermediate, converting it into a much better leaving group (H₂O), thereby lowering the activation energy for the elimination step. fiveable.me The use of a catalyst like p-TsOH is favored because it is a strong, non-volatile acid that is soluble in organic solvents and highly effective in small quantities. niscpr.res.infiveable.me

Table 1: Comparison of Catalysts in Aniline-Ketoester Condensation

| Catalyst | Type | Role | Typical Conditions | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Protonates carbonyl, facilitates dehydration | Catalytic amount, reflux in organic solvent | niscpr.res.in, fiveable.me |

| Glacial Acetic Acid | Brønsted Acid | Protonates carbonyl, facilitates dehydration | Used as catalyst and sometimes co-solvent | orgsyn.org, organic-chemistry.org |

| Iodine | Lewis/Brønsted Acid | Activates carbonyl group | Catalytic amount | orgsyn.org |

This table presents a summary of common catalysts and their roles in the condensation reaction.

As the condensation is a reversible equilibrium reaction, the removal of the water byproduct is critical to shift the equilibrium towards the product side and achieve high yields. A common and effective strategy is azeotropic distillation. orgsyn.org This is typically accomplished using a Dean-Stark apparatus.

An inert aromatic solvent, such as benzene (B151609) or toluene, is chosen as the reaction medium. orgsyn.org This solvent forms a low-boiling azeotrope with water. As the reaction mixture is heated to reflux, the water-solvent azeotrope distills out. orgsyn.org Upon cooling in the Dean-Stark trap, the denser water separates and can be collected, while the organic solvent, now free of water, is returned to the reaction flask. orgsyn.org This continuous removal of water effectively drives the reaction to completion. The choice of solvent is strategic; it must be immiscible with water and have a boiling point suitable for the reaction temperature.

Table 2: Solvents for Azeotropic Water Removal

| Solvent | Boiling Point (°C) | Azeotrope Boiling Point (°C) | Water in Azeotrope (wt%) | Reference |

|---|---|---|---|---|

| Benzene | 80.1 | 69.3 | 8.8 | orgsyn.org, researchgate.net |

| Toluene | 110.6 | 85 | 19.6 | researchgate.net |

This table provides examples of solvents used for azeotropic water removal and their properties.

Acylation Strategies Utilizing Ethyl 3-Aminocrotonate Precursors

An alternative synthetic route involves starting with a pre-formed enamine, Ethyl 3-aminocrotonate, and then introducing the aromatic moiety through an acylation-related process. niscpr.res.in Ethyl 3-aminocrotonate itself is readily synthesized from the reaction of ethyl acetoacetate with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). haui.edu.vn This ambident nucleophile has two potential sites for reaction: the nitrogen atom (N-acylation) and the α-carbon (C-acylation). niscpr.res.in

To synthesize analogues of Ethyl 3-(4-fluoroanilino)crotonate, a reaction equivalent to the N-arylation of Ethyl 3-aminocrotonate would be required. However, a more common related reaction is N-acylation. For instance, reacting Ethyl 3-aminocrotonate with an acyl chloride in the presence of a base leads to the formation of an N-acylated enamine (an enamide). niscpr.res.in

Strict anhydrous conditions are imperative for this type of reaction. niscpr.res.in Acylating agents like acyl chlorides are highly reactive and will readily hydrolyze in the presence of water, rendering them ineffective and generating corrosive byproducts. The reaction is typically carried out in a dry, aprotic solvent such as benzene or tetrahydrofuran (B95107) (THF). niscpr.res.in Furthermore, the reaction of an amine with an acyl chloride produces hydrochloric acid (HCl). To neutralize this acid, which would otherwise protonate and deactivate the starting amine, a non-nucleophilic organic base like pyridine (B92270) or triethylamine (B128534) is added to the reaction mixture. niscpr.res.in The choice of base and reaction conditions can influence the regioselectivity between N- and C-acylation. niscpr.res.in

Table 3: Reagents for Acylation of Ethyl 3-aminocrotonate

| Reagent Type | Example | Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | Pyridine | Anhydrous Benzene, 0°C to RT | (Z)-Enamide | niscpr.res.in |

| Acyl Chloride | Propionyl Chloride | Pyridine | Anhydrous Benzene, 0°C to RT | (Z)-Enamide | niscpr.res.in |

This table summarizes reagents and conditions for the N-acylation of ethyl 3-aminocrotonate, a related process.

Optimization Parameters for Enhanced Yield and Purity

The synthesis of enamines like Ethyl 3-(4-fluoroanilino)crotonate is influenced by several critical parameters that can be fine-tuned to maximize both the yield and purity of the final product. Key factors include the choice of solvent, reaction time, and the molar ratio of reactants.

In analogous syntheses, such as that of Ethyl 3-aminocrotonate, the selection of an appropriate solvent has been shown to be crucial. A study found that methanol (B129727) was a more economical and efficient solvent compared to others. haui.edu.vn The reaction time is another vital parameter; initially, the yield increases with time, but after an optimal period, by-products may form, leading to a decrease in yield. For instance, a reaction time of 20 hours at room temperature was identified as optimal in one study. haui.edu.vn The molar ratio of the reactants also plays a significant role. An excess of the amine source, such as ammonium acetate in the synthesis of the parent compound, can drive the reaction forward, with a 3.0:1.0 molar ratio of ammonium acetate to ethyl acetoacetate proving to be optimal for achieving the highest yield. haui.edu.vn

Table 1: Optimization of Reaction Conditions for Enamine Synthesis

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Solvent | Methanol | Economical and efficient | haui.edu.vn |

| Reaction Time | 20 hours | Increased yield, minimized by-products | haui.edu.vn |

This interactive table summarizes the optimal conditions found for a similar enamine synthesis, which can be extrapolated to the synthesis of Ethyl 3-(4-fluoroanilino)crotonate.

Advanced and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, advanced synthetic methods are being explored to reduce the environmental impact and improve the efficiency of chemical processes. bspublications.net These include microwave-assisted synthesis and solvent-free techniques.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.comnih.gov In the synthesis of related compounds, microwave irradiation has been successfully employed. For example, the synthesis of "ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate" utilized microwave heating to achieve faster reaction times and efficient solubilization of reagents. dergipark.org.tr A typical protocol involves placing the reactants in a microwave-safe vessel, often with a suitable solvent like acetic acid, and irradiating the mixture at a controlled temperature for a short duration. dergipark.org.tracgpubs.org

Principles of Reaction Rate Enhancement under Microwave Irradiation

The enhancement of reaction rates under microwave irradiation is attributed to several factors. Microwaves, a form of electromagnetic radiation, interact with polar molecules in the reaction mixture, causing them to rapidly align and realign with the oscillating electric field. bspublications.net This rapid molecular motion generates heat efficiently and homogeneously throughout the bulk of the reaction medium. cem.comnih.gov

This process, known as dielectric heating, can lead to localized superheating of the solvent and reactants above their conventional boiling points, significantly accelerating the reaction rate. bspublications.netnih.gov While microwave energy does not lower the activation energy of a reaction, it provides the necessary energy for molecules to overcome this barrier more quickly than with traditional heating methods. cem.com This rapid and efficient energy transfer is a primary reason for the observed rate enhancements in microwave-assisted synthesis. scholarsresearchlibrary.comcem.com

Solvent-Free Synthetic Techniques and Advantages

Solvent-free, or solid-supported, synthesis is a green chemistry approach that aims to eliminate the use of volatile and often toxic organic solvents. researchgate.net These reactions can be facilitated by microwave irradiation, combining the benefits of both techniques. researchgate.net

The advantages of solvent-free synthesis are numerous and include:

Reduced Environmental Impact: Eliminates the use and disposal of harmful solvents. researchgate.net

Increased Safety: Avoids the risks associated with flammable and toxic solvents. researchgate.net

Cost-Effectiveness: Reduces the cost of purchasing and disposing of solvents.

Simplified Work-up: Often, the product can be isolated more easily without the need for extensive purification steps. bspublications.net

Enhanced Reaction Rates: In some cases, the absence of a solvent can lead to higher reactant concentrations and faster reactions.

In the context of azaflavone synthesis, a related class of compounds, a solvent-free microwave-assisted method using K-10 clay as a solid support proved to be a simple and environmentally friendly approach. acgpubs.org

Comparative Analysis of Synthetic Route Efficiencies and Scalability

When evaluating different synthetic routes, it is essential to compare their efficiencies in terms of yield, purity, and time, as well as their potential for large-scale production.

Assessment of Yield, Purity, and Time Efficiency Metrics

The yield and purity of products from microwave-assisted reactions are often comparable to or even higher than those from conventional methods. scholarsresearchlibrary.com The rapid heating and shorter reaction times can minimize the formation of by-products, leading to cleaner reactions and higher purity. semanticscholar.org

Table 2: Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Typical Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Well-established, simple equipment | Hours to Days | Variable | Variable | haui.edu.vn |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields | Minutes to Hours | Often High | High | scholarsresearchlibrary.comnih.govmdpi.com |

This interactive table provides a comparative overview of different synthetic methodologies, highlighting their respective advantages.

The scalability of a synthetic route is a critical factor for industrial applications. While microwave synthesis has been traditionally used for small-scale laboratory work, advancements in microwave reactor technology are making it increasingly viable for larger-scale production. semanticscholar.org The efficient and uniform heating provided by microwaves can be advantageous in maintaining consistent product quality during scale-up. bspublications.net The production of an analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate, has been shown to be efficient and cost-effective, suggesting the potential for scalable synthesis of related compounds. nbinno.com

Considerations for Industrial and Large-Scale Production

The transition from laboratory-scale synthesis to industrial production of Ethyl 3-(4-fluoroanilino)crotonate necessitates a strategic focus on efficiency, cost-effectiveness, and environmental sustainability. The primary synthetic route involves the condensation reaction between 4-fluoroaniline and ethyl acetoacetate. For large-scale operations, several factors are paramount:

Solvent and Catalyst Systems: In an industrial setting, the selection of an appropriate solvent and catalyst is crucial. While various solvents may be used in a laboratory, industrial processes often favor those that are inexpensive, recyclable, and have a high boiling point to facilitate the removal of water, a byproduct of the reaction. Toluene is a frequently used solvent as it forms an azeotrope with water, enabling its continuous removal and driving the reaction equilibrium towards the product. To enhance the reaction rate, acid catalysts are often employed. Solid acid catalysts are particularly advantageous for large-scale production as they can be easily separated from the reaction mixture through filtration, simplifying the workup process and allowing for catalyst regeneration and reuse.

Reaction Conditions and Monitoring: Optimization of reaction parameters such as temperature and time is critical to maximize yield and minimize the formation of impurities. The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. Continuous monitoring of the reaction's progress, often by tracking the amount of water removed, allows for precise control and determination of the reaction's endpoint.

Workup and Purification: Industrial purification methods must be scalable and efficient. Crystallization is the preferred method over chromatographic techniques commonly used in laboratories. The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled to induce the formation of pure crystals, which are then isolated by filtration.

Waste Minimization: A key aspect of modern chemical manufacturing is the implementation of green chemistry principles. This includes minimizing waste byproducts and recycling solvents and catalysts wherever possible to reduce the environmental impact and operational costs. One-pot synthesis methods, where sequential reactions are carried out in the same reactor, can also contribute to a more streamlined and environmentally friendly process. google.com

Mechanistic and Kinetic Studies of Formation Reactions

Understanding the mechanism and kinetics of the formation of Ethyl 3-(4-fluoroanilino)crotonate provides valuable insights for optimizing reaction conditions and improving efficiency.

Identification and Characterization of Rate-Limiting Steps

The formation of an enamine, such as Ethyl 3-(4-fluoroanilino)crotonate, from an amine and a β-keto ester proceeds through a two-step mechanism:

Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the amino group of 4-fluoroaniline on the carbonyl carbon of ethyl acetoacetate. This initial step is typically fast and reversible, leading to the formation of a hemiaminal (or carbinolamine) intermediate.

Determination of Activation Energy and Rate Constants

Kinetic studies are essential for quantifying the reaction rates and determining key parameters such as the activation energy (Ea) and rate constants (k). These parameters are influenced by factors including temperature, catalyst concentration, and the nature of the solvent.

The activation energy represents the minimum energy required for the reaction to occur and can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. While specific kinetic data for the synthesis of Ethyl 3-(4-fluoroanilino)crotonate is not extensively published, analogous reactions provide a basis for understanding its kinetic profile.

The following table presents a hypothetical set of data to illustrate the relationship between temperature and the rate constant for a similar enamine formation reaction:

| Temperature (K) | Rate Constant (k) (L·mol⁻¹·s⁻¹) |

| 333 | 0.00015 |

| 343 | 0.00032 |

| 353 | 0.00065 |

| 363 | 0.00128 |

This is a hypothetical data table for illustrative purposes.

From such data, a plot of ln(k) versus 1/T (an Arrhenius plot) would yield a straight line, the slope of which is equal to -Ea/R, where R is the ideal gas constant. This allows for the calculation of the activation energy, providing a quantitative measure of the temperature sensitivity of the reaction. The rate constants themselves are indicative of the reaction's speed under specific conditions and are crucial for reactor design and process optimization in an industrial context.

Chemical Reactivity and Transformation Pathways of Ethyl 3 4 Fluoroanilino Crotonate

Oxidative Reactions

The enamine functionality within Ethyl 3-(4-fluoroanilino)crotonate is susceptible to oxidation, which can lead to the formation of various carbonyl compounds. The specific products obtained often depend on the oxidizing agent and reaction conditions employed.

Oxidative cleavage of the carbon-carbon double bond in the enamine system can yield ketones and carboxylic acids. Strong oxidizing agents, such as ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄), can cleave the double bond to form a ketone at the beta-position and oxidize the remaining fragment to a carboxylic acid. This process would theoretically yield 4-fluoroaniline (B128567) and pyruvic acid, though the aniline (B41778) moiety itself is sensitive to oxidation.

Alternatively, milder oxidative conditions can target the enamine functionality for conversion into a ketone without cleaving the carbon backbone. For instance, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) can epoxidize the double bond, which can then rearrange to form a β-keto ester. In the context of Ethyl 3-(4-fluoroanilino)crotonate, this would result in the formation of ethyl 3-oxo-2-(4-fluoroanilino)butanoate. Subsequent hydrolysis of this intermediate could yield 4-fluoroaniline and ethyl 2-oxobutanoate.

General oxidative pathways for enamines can also involve reagents like singlet oxygen or various metal-based oxidants, leading to a range of products including α,β-unsaturated carbonyl compounds or cleavage products. wikipedia.org

Table 1: Potential Products of Oxidative Reactions

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Ozone (O₃), Oxidative Workup | 4-Fluoroaniline, Pyruvic acid |

| Potassium Permanganate (KMnO₄) | 4-Fluoroaniline, Pyruvic acid |

Reductive Transformations

The unsaturated nature of Ethyl 3-(4-fluoroanilino)crotonate allows for various reductive transformations, primarily targeting the enamine double bond and the ester functional group.

The enamine double bond can be readily reduced to the corresponding saturated amine. valpo.eduacs.org This transformation can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. organic-chemistry.org The product of this reduction would be ethyl 3-(4-fluoroanilino)butanoate.

Furthermore, the ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the enamine double bond simultaneously. This would lead to the formation of 4-(4-fluorophenylamino)butan-2-ol. If a milder reducing agent that selectively reduces the ester in the presence of the enamine is desired, a more complex multi-step synthesis would be necessary, potentially involving protection of the enamine functionality.

Reductive amination conditions, using reagents like sodium borohydride (B1222165) in the presence of an acid, could also be employed to reduce the enamine to the saturated amine. acs.org

Table 2: Potential Products of Reductive Transformations

| Reducing Agent | Potential Product(s) |

|---|---|

| H₂/Pd/C | Ethyl 3-(4-fluoroanilino)butanoate |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(4-Fluorophenylamino)butan-2-ol |

Nucleophilic Substitution Reactions

The fluoroaniline (B8554772) moiety of the molecule is a key site for nucleophilic aromatic substitution (SNAᵣ), where the fluorine atom can be displaced by various nucleophiles.

The fluorine atom on the aromatic ring is activated towards nucleophilic attack, particularly due to the presence of the electron-withdrawing anilino group. However, compared to rings with strongly deactivating groups like nitro groups, the activation is moderate. chemistrysteps.commasterorganicchemistry.com The reaction can be facilitated by strong nucleophiles and often requires elevated temperatures or the use of a strong base. fishersci.co.uk

A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to a diverse range of derivatives. For example, reaction with alkoxides (e.g., sodium methoxide) would yield the corresponding methoxy-substituted aniline derivative. Thiolates can introduce sulfur-containing functional groups, and amines can be used to form diamine structures. These reactions significantly expand the synthetic utility of Ethyl 3-(4-fluoroanilino)crotonate, allowing for the introduction of new functionalities onto the aromatic ring. nih.govnih.gov

The success and rate of these substitution reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For unactivated fluoroarenes, photoredox catalysis has emerged as a modern method to facilitate such transformations under milder conditions. nih.gov

Table 3: Examples of Nucleophilic Substitution Products

| Nucleophile | Product |

|---|---|

| Sodium Methoxide (NaOCH₃) | Ethyl 3-(4-methoxyanilino)crotonate |

| Sodium Thiophenoxide (NaSPh) | Ethyl 3-(4-(phenylthio)anilino)crotonate |

Hydrolytic Cleavage of the Crotonate Ester Moiety

The ester functional group in Ethyl 3-(4-fluoroanilino)crotonate can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.ukchemguide.co.uk The reaction is reversible and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The final products are 3-(4-fluoroanilino)crotonic acid and ethanol (B145695).

Base-catalyzed hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. youtube.com This reaction is irreversible and results in the formation of the carboxylate salt, in this case, sodium 3-(4-fluoroanilino)crotonate, and ethanol. Subsequent acidification of the reaction mixture would protonate the carboxylate to yield the free carboxylic acid.

The enamine functionality itself can also be susceptible to hydrolysis, especially under acidic conditions, which can lead to the formation of 4-fluoroaniline and ethyl acetoacetate (B1235776). masterorganicchemistry.com The relative rates of ester and enamine hydrolysis would depend on the specific reaction conditions.

Table 4: Products of Hydrolytic Cleavage

| Condition | Product(s) |

|---|---|

| Acidic Hydrolysis (e.g., H₂O, H⁺, heat) | 3-(4-Fluoroanilino)crotonic acid, Ethanol |

| Basic Hydrolysis (e.g., NaOH, H₂O, heat) | Sodium 3-(4-fluoroanilino)crotonate, Ethanol |

Release of Active Intermediates for Downstream Reactions

The primary reactive pathway for ethyl 3-(4-fluoroanilino)crotonate involves its transformation into active intermediates that are crucial for constructing more complex molecular architectures, most notably quinolone structures. The key transformation is an intramolecular cyclization reaction.

Under thermal or acidic conditions, ethyl 3-(4-fluoroanilino)crotonate undergoes an intramolecular cyclization. This process, analogous to the Gould-Jacobs reaction, is initiated by the nucleophilic attack of the aniline ring onto the ester carbonyl group. This cyclization is a critical step in the synthesis of various substituted quinolones, which are a significant class of compounds with broad applications, including in pharmaceuticals. The reaction proceeds through a ketene (B1206846) intermediate under drastic heating conditions, leading to the formation of a 4-hydroxyquinoline (B1666331) derivative. mdpi.com Subsequent hydrolysis and decarboxylation can yield the core quinolin-4-one structure. mdpi.com

The resulting quinolone scaffold serves as a foundational intermediate for a multitude of downstream reactions. For instance, substitutions can be made at various positions of the quinolone ring to synthesize a wide array of analogues with enhanced biological activities. nih.gov The development of fluoroquinolones, a major class of antibiotics, relies on the strategic placement of a fluorine atom, often at the C-6 position of the quinolone ring, which can be achieved through syntheses originating from intermediates like ethyl 3-(4-fluoroanilino)crotonate. nih.govvcu.edu

| Reaction Type | Conditions | Intermediate/Product | Significance |

| Intramolecular Cyclization | Thermal (High Temperature) | 4-hydroxyquinoline derivative | Key step in forming the quinolone core structure. mdpi.com |

| Hydrolysis & Decarboxylation | Aqueous base or acid | Quinolone-4-one | Provides the basic scaffold for further modification. mdpi.com |

| Further Derivatization | Various | Substituted quinolones | Allows for the synthesis of bioactive compounds like fluoroquinolone antibiotics. nih.gov |

Impact of the Fluoro Substituent on Compound Stability and Reactivity Profiles

The presence of a fluorine atom at the para-position of the anilino group has a profound electronic influence on the stability and reactivity of ethyl 3-(4-fluoroanilino)crotonate. This impact stems from the dual electronic nature of fluorine: it is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), and it possesses lone pairs of electrons, allowing for a weak, resonance-based electron-donating mesomeric effect (+M).

Impact on Stability: The strong inductive effect of the fluorine atom decreases the electron density on the aniline nitrogen. This reduction in basicity and nucleophilicity can enhance the stability of the enamine system compared to its non-fluorinated counterpart by reducing its susceptibility to hydrolysis and other degradation pathways.

Impact on Reactivity: The electron-withdrawing nature of the fluoro group significantly modulates the reactivity of the molecule, particularly in the critical cyclization step for quinolone synthesis.

Nucleophilicity of the Aniline Ring: The -I effect of fluorine deactivates the aromatic ring, making it less nucleophilic. This can make the intramolecular electrophilic attack on the ester carbonyl more challenging, potentially requiring more forcing reaction conditions (e.g., higher temperatures) to achieve cyclization compared to unsubstituted anilinocrontonates.

Acidity of the N-H Proton: The electron-withdrawing fluorine increases the acidity of the N-H proton, which can influence reaction pathways that involve deprotonation of the nitrogen atom.

The strategic placement of the fluorine atom is a cornerstone of modern medicinal chemistry, particularly in the development of fluoroquinolone antibiotics. nih.gov The electronic modifications imparted by the fluorine atom can lead to improved pharmacokinetic properties and enhanced target binding in the final drug products. nih.gov While the initial cyclization to form the quinolone ring might be rendered more difficult by the fluorine substituent, its presence is integral to the desired biological activity of the downstream products.

Applications in Organic Synthesis and Chemical Biology Research

Utilization as a Key Building Block in Complex Organic Molecule Synthesis

Ethyl 3-(4-fluoroanilino)crotonate serves as a fundamental component in the assembly of intricate organic structures, contributing significantly to the fields of medicinal chemistry, materials science, and agrochemicals. The incorporation of a fluorine atom can modulate the physicochemical properties of molecules, such as their stability, reactivity, and lipophilicity, which is often advantageous for the development of new drugs and specialized materials. researchgate.netnbinno.com

The reactivity of Ethyl 3-(4-fluoroanilino)crotonate allows for its integration into larger, more complex molecular frameworks. While specific industrial-scale applications are not extensively documented in publicly available literature, the inherent functionalities of the molecule suggest its potential in the synthesis of advanced chemical structures. The enamine and ester groups provide reactive sites for a variety of chemical transformations, enabling chemists to build upon its core structure to create novel compounds with desired properties.

The development of specialty chemicals often relies on the availability of versatile building blocks. A related compound, Ethyl 3-amino-4,4,4-trifluorocrotonate, is noted for its role as a key intermediate in the synthesis of herbicides and insecticides, highlighting the importance of fluorinated crotonates in the agrochemical industry. nbinno.com Given its structural similarities, Ethyl 3-(4-fluoroanilino)crotonate is a plausible candidate for the synthesis of a new generation of specialty chemicals, including polymers with enhanced thermal stability and materials with unique electronic properties. nbinno.com The production process for related fluorinated crotonates has been shown to be efficient and cost-effective, suggesting the potential for scalable synthesis. nbinno.com

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of modern chemistry, with widespread applications in pharmaceuticals and other industries. Ethyl 3-(4-fluoroanilino)crotonate, as a β-enamino ester, is a valuable precursor for the synthesis of a variety of heterocyclic rings. osi.lvmdpi.comhaui.edu.vn

Uracil (B121893) and pyrimidine (B1678525) derivatives are of significant interest due to their presence in nucleic acids and their broad range of biological activities. researchgate.netchemijournal.comchemijournal.comresearchgate.net The synthesis of these heterocycles can be achieved through multicomponent reactions. For instance, the Biginelli reaction, a well-established method for preparing dihydropyrimidines, involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. chemijournal.com While direct synthesis of uracil derivatives from Ethyl 3-(4-fluoroanilino)crotonate is not explicitly detailed in the provided search results, the general reactivity of β-enamino esters suggests its potential as a surrogate for the β-dicarbonyl component in similar condensation reactions to yield functionalized pyrimidine and uracil analogs. researchgate.netchemijournal.com The synthesis of various uracil derivatives has been reported through different synthetic strategies, including direct acylation and one-pot multicomponent reactions. chemijournal.comresearchgate.netnih.gov

Table 1: Examples of Uracil and Pyrimidine Synthesis Methodologies

| Heterocycle | Synthetic Method | Starting Materials Example | Reference |

|---|---|---|---|

| Dihydropyrimidines | Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | chemijournal.com |

| Uracil Derivatives | Direct Acylation | Uridine, Acyl Halides | researchgate.netresearchgate.net |

| Pyrimidine Derivatives | Condensation | α,β-Unsaturated Ketone, 4-amino-6-hydroxy-2-mercaptopyrimidine | nih.gov |

| Pyrimidine Derivatives | Cyclization | Chalcone, Guanidine Hydrochloride | nih.gov |

Thiazole (B1198619) derivatives are known for their wide range of therapeutic properties. derpharmachemica.comnih.govresearchgate.netbepls.com The Hantzsch thiazole synthesis, a classical method, involves the reaction of an α-haloketone with a thioamide. derpharmachemica.com More contemporary methods include three-component reactions of enaminoesters, fluorodibromoiamides/esters, and sulfur to produce thiazoles. organic-chemistry.org This suggests a potential pathway for the utilization of Ethyl 3-(4-fluoroanilino)crotonate in the synthesis of novel thiazole compounds.

Oxazine derivatives also represent an important class of heterocyclic compounds with various biological activities. derpharmachemica.comijrpr.comresearchgate.netijpsr.info Their synthesis can be achieved through methods like the Mannich reaction and Betti reaction, which involve the condensation of amines, aldehydes, and phenols. ijrpr.comresearchgate.net The amino group in Ethyl 3-(4-fluoroanilino)crotonate could potentially participate in such condensation reactions to form oxazine-containing structures. A novel synthesis of amino-1,2-oxazinones has been developed through the radical addition–cyclisation of α,β-unsaturated hydroxamates. rsc.org

Table 2: Synthesis Approaches for Thiazole and Oxazine Derivatives

| Heterocycle | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Thiazoles | Hantzsch Synthesis | α-Haloketone, Thioamide | derpharmachemica.com |

| Thiazoles | Three-Component Reaction | Enaminoester, Fluorodibromoiamide/ester, Sulfur | organic-chemistry.org |

| Oxazines | Mannich/Betti Reaction | Amine, Aldehyde, Phenol | ijrpr.comresearchgate.net |

| Amino-1,2-oxazinones | Radical Addition–Cyclisation | α,β-Unsaturated Hydroxamate | rsc.org |

Pyridine (B92270) and quinoline (B57606) scaffolds are prevalent in many biologically active compounds. researchgate.netosi.lvijpsonline.comnih.gov The synthesis of pyridine derivatives can be accomplished through the three-component condensation of a β-dicarbonyl compound, a β-enaminocarbonyl compound (such as Ethyl 3-(4-fluoroanilino)crotonate), and an orthoformate ester. osi.lv

The synthesis of quinoline derivatives from anilines and β-ketoesters is a well-established field, with named reactions like the Conrad-Limpach and Gould-Jacobs reactions being prominent examples. wikipedia.orgjptcp.comwikipedia.orgmdpi.comnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.net These reactions proceed through the formation of an anilinocrotonate intermediate, which is structurally analogous to Ethyl 3-(4-fluoroanilino)crotonate. Therefore, it is highly probable that Ethyl 3-(4-fluoroanilino)crotonate can be directly employed in these reactions to synthesize 4-hydroxyquinoline (B1666331) derivatives bearing a fluorine atom on the aniline (B41778) ring. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction follows a similar principle, starting with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgmdpi.comd-nb.infojasco.ro

Table 3: Key Reactions for Pyridine and Quinoline Synthesis

| Heterocycle | Reaction Name/Method | Key Reactants | Reference |

|---|---|---|---|

| Pyridines | Three-Component Condensation | β-Dicarbonyl, β-Enaminocarbonyl, Orthoformate | osi.lv |

| Quinolines | Conrad-Limpach Synthesis | Aniline, β-Ketoester | wikipedia.orgnih.govresearchgate.net |

| Quinolines | Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | wikipedia.orgmdpi.comd-nb.infojasco.ro |

| Quinolines | Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | jptcp.com |

Generation of Pyrazolone (B3327878) and Pyridinone Derivatives

Ethyl 3-(4-fluoroanilino)crotonate is a key building block for synthesizing substituted pyrazolone and pyridinone rings, which are core structures in many pharmaceutically active compounds.

Pyrazolone Derivatives: The synthesis of pyrazolone derivatives from Ethyl 3-(4-fluoroanilino)crotonate is analogous to the Knorr pyrazole (B372694) synthesis. The reaction proceeds via the condensation of the β-enamino ester with a hydrazine (B178648) derivative. In this process, the more nucleophilic hydrazine displaces the 4-fluoroaniline (B128567) moiety. The resulting hydrazone intermediate then undergoes intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl group, followed by the elimination of ethanol (B145695) to yield the stable 5-pyrazolone ring. The specific hydrazine used (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent on the N1 position of the resulting pyrazolone.

Pyridinone Derivatives: Pyridinone heterocycles can be synthesized using Ethyl 3-(4-fluoroanilino)crotonate as the nitrogen-containing component. In a reaction analogous to the Guareschi-Thorpe condensation, it can be reacted with a cyanoacetamide or another activated methylene (B1212753) compound. A more common approach involves the condensation with derivatives of malonic acid, such as malonyl chloride or diethyl malonate. sci-hub.se This type of reaction leads to the formation of a 4-hydroxy-2-pyridinone scaffold, where the 4-fluoroanilino group becomes the N-substituent on the pyridinone ring. sci-hub.se These multistep syntheses highlight the utility of enamine precursors in constructing complex heterocyclic systems. sci-hub.seu-tokyo.ac.jp

The following table summarizes the synthetic utility of Ethyl 3-(4-fluoroanilino)crotonate in generating these heterocyclic systems.

| Starting Material | Reagent | Resulting Heterocycle |

| Ethyl 3-(4-fluoroanilino)crotonate | Hydrazine derivative (e.g., Phenylhydrazine) | N-substituted Pyrazolone |

| Ethyl 3-(4-fluoroanilino)crotonate | Malonate derivative (e.g., Diethyl malonate) | N-substituted 4-hydroxy-2-pyridinone |

Integration into Diverse Fused Ring Systems

The structure of Ethyl 3-(4-fluoroanilino)crotonate is ideally suited for intramolecular cyclization reactions to form fused heterocyclic systems, most notably quinolines. The Conrad-Limpach and Knorr quinoline syntheses are classic examples of this transformation.

In this context, the thermal cyclization of Ethyl 3-(4-fluoroanilino)crotonate is a key application. The reaction is typically carried out at high temperatures (around 250 °C). The mechanism involves an intramolecular electrophilic attack from the aniline ring onto the ester carbonyl group of the crotonate chain, which is a 6-electron cyclization process. wikipedia.org This is followed by the elimination of an ethanol molecule to form the aromatic quinoline ring system. This specific reaction yields a 7-fluoro-4-hydroxy-2-methylquinoline. The resulting 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) are important precursors for a wide range of biologically active molecules. wikipedia.orgnih.gov The Gould-Jacobs reaction follows a similar principle, starting from an aniline and an ethoxymethylenemalonate ester, proceeding through an intermediate analogous to Ethyl 3-(4-fluoroanilino)crotonate before undergoing thermal cyclization. wikipedia.org

Research in Enzyme-Substrate Interactions and Protein-Ligand Binding

While specific, in-depth studies focusing solely on the enzyme-substrate interactions of Ethyl 3-(4-fluoroanilino)crotonate are not prominent in the literature, its structural motifs are highly relevant in medicinal chemistry and drug discovery for investigating protein-ligand binding. Analogous structures, such as ethyl acetoacetate (B1235776) phenylhydrazone derivatives, have been evaluated for biological activities, including antiplatelet effects. nih.govresearchgate.net The principles of its potential interactions and its role as a research agent can be understood by analyzing its constituent parts.

Investigation of Molecular Target Interactions

The value of Ethyl 3-(4-fluoroanilino)crotonate in research lies in its utility as a scaffold for creating libraries of compounds for screening against various molecular targets. nih.gov The fluorinated aniline and crotonate moieties are common features in molecules designed to inhibit enzymes like kinases, proteases, and carbonic anhydrases. nih.gov For instance, derivatives of similar β-amino crotonates are used as intermediates in the synthesis of calcium channel blockers. haui.edu.vn The investigation of such compounds involves assessing their ability to bind to the active or allosteric sites of target proteins, thereby modulating their biological function. nih.gov

Principles of Hydrogen Bonding and Active Site Interactions

The potential interactions of Ethyl 3-(4-fluoroanilino)crotonate within a protein's active site are dictated by its functional groups. Understanding these potential non-covalent interactions is fundamental to rational drug design.

Hydrogen Bond Donors: The secondary amine (N-H) is a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The ester carbonyl oxygen is a strong hydrogen bond acceptor. The fluorine atom is a weak hydrogen bond acceptor; while highly electronegative, its interactions are often considered modest but can be crucial for binding affinity and selectivity. nih.govnih.govacs.org

Aromatic and Hydrophobic Interactions: The 4-fluorophenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues (e.g., Phenylalanine, Tyrosine, Leucine) in the protein's binding pocket. The ethyl ester and methyl groups also contribute to the molecule's hydrophobic character.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Aniline N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Ester C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Amide backbone |

| Fluorine Atom | Weak Hydrogen Bond Acceptor | Amide backbone, Arginine, Lysine |

| Fluorophenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ethyl/Methyl Groups | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

Contributions to the Development of Novel Pharmaceutical Research Agents

The incorporation of fluorine into potential drug candidates is a cornerstone of modern medicinal chemistry, and Ethyl 3-(4-fluoroanilino)crotonate exemplifies a simple fluorinated building block. The strategic replacement of hydrogen with fluorine, a concept known as bioisosterism, is used to enhance a molecule's pharmacological profile. u-tokyo.ac.jpwikipedia.org

Fluorine substitution can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug. wikipedia.org

Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the protein target. u-tokyo.ac.jpnih.gov It can also influence the pKa of nearby functional groups, affecting their ionization state and binding properties.

Improved Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its intracellular target. selvita.com

By providing a synthetically accessible, fluorinated scaffold, compounds like Ethyl 3-(4-fluoroanilino)crotonate contribute to the exploration of chemical space and the development of new research agents with potentially improved pharmacokinetic and pharmacodynamic properties. sci-hub.seselvita.com

Theoretical and Computational Chemistry Studies of Ethyl 3-(4-fluoroanilino)crotonate

Despite a comprehensive search of scientific literature and databases, detailed theoretical and computational chemistry studies specifically focused on Ethyl 3-(4-fluoroanilino)crotonate are not publicly available at this time.

While the requested outline provides a robust framework for a thorough computational analysis of a chemical compound, the specific research findings and data required to populate these sections for Ethyl 3-(4-fluoroanilino)crotonate have not been published in the accessible scientific domain. This includes the absence of specific data tables for its molecular geometry, electronic structure, excited state properties, Natural Bond Orbital (NBO) analysis, and HOMO-LUMO energy gap calculations.

Theoretical and computational chemistry are powerful tools for understanding molecular properties and reactivity. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for these investigations.

Density Functional Theory (DFT) is widely used to determine the optimized molecular geometry and electronic structure of molecules. By solving the Kohn-Sham equations, researchers can obtain key parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule at its lowest energy state.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is crucial for predicting and understanding a molecule's absorption spectra (UV-Vis) and other photophysical properties.

Natural Bond Orbital (NBO) Analysis provides insights into the delocalization of electron density and the nature of intermolecular and intramolecular interactions. It examines the interactions between filled and vacant orbitals to quantify charge transfer and bonding characteristics.

HOMO-LUMO Energy Gap Analysis is fundamental for predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's propensity to undergo chemical transformations. A smaller gap generally suggests higher reactivity.

While general principles of these computational methods are well-established, their application to produce specific data for Ethyl 3-(4-fluoroanilino)crotonate has not been documented in retrievable scientific literature. Similarly, no specific molecular modeling or dynamics simulations for this compound have been found.

Future computational research on Ethyl 3-(4-fluoroanilino)crotonate would be necessary to generate the specific data points required to populate the detailed outline provided in the query. Such studies would provide valuable insights into the fundamental chemical and physical properties of this compound.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Tautomeric Equilibria

The structural flexibility and potential for tautomerism in Ethyl 3-(4-fluoroanilino)crotonate are key aspects that can be elucidated through computational chemistry. Conformational analysis involves identifying the molecule's stable three-dimensional arrangements (conformers) and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Furthermore, Ethyl 3-(4-fluoroanilino)crotonate, as a β-enaminone, can exist in a tautomeric equilibrium with its corresponding imine-enamine and keto-enol forms. While the enamine form is generally predominant for β-anilinocrotonates, the relative stability of these tautomers can be influenced by solvent effects and substitution patterns. Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into their equilibrium populations. For instance, studies on the related compound ethyl acetoacetate (B1235776) have shown that both keto and enol tautomers coexist, with their relative populations being influenced by the environment. umsl.edu

Table 1: Predicted Conformational and Tautomeric Data for Ethyl 3-(4-fluoroanilino)crotonate (Hypothetical Data)

| Parameter | Value | Method |

| Most Stable Conformer (Dihedral Angle C-N-C=C) | ~180° (anti-periplanar) | DFT (B3LYP/6-31G) |

| Energy Difference between Staggered and Eclipsed Conformers | 3-5 kcal/mol | Molecular Mechanics (MMFF94) |

| Predominant Tautomer | Enamine | Ab initio calculations |

| Relative Energy of Imine Tautomer | +5-10 kcal/mol | DFT (B3LYP/6-31G) |

Ligand-Target Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

In the context of Ethyl 3-(4-fluoroanilino)crotonate, docking studies can be performed to investigate its potential interactions with various biological targets. The process involves generating a 3D model of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and its conformational and orientational space is explored to find the most stable binding pose, which corresponds to the lowest binding energy.

The binding energy is calculated using a scoring function that considers various non-covalent interactions, including:

Hydrogen bonds: The N-H group of the aniline (B41778) moiety and the carbonyl oxygen of the ester group in Ethyl 3-(4-fluoroanilino)crotonate are potential hydrogen bond donors and acceptors, respectively.

Van der Waals interactions: These are non-specific attractive or repulsive forces between atoms.

Electrostatic interactions: The polar nature of the C-F and C=O bonds can lead to favorable electrostatic interactions with charged or polar residues in the binding site.

Hydrophobic interactions: The phenyl ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues of the target protein.

By analyzing the docking results, researchers can identify key amino acid residues involved in the binding and understand the structural basis for the ligand's activity. This information is invaluable for designing more potent and selective analogs.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of Ethyl 3-(4-fluoroanilino)crotonate. A common laboratory synthesis involves the reaction of ethyl acetoacetate with 4-fluoroaniline (B128567). orgsyn.org Theoretical calculations can be used to model the reaction pathway, identify intermediates, and locate the transition state structures.

The reaction likely proceeds through a nucleophilic addition of the aniline nitrogen to the keto group of ethyl acetoacetate, followed by dehydration to form the enamine product. Computational methods, such as DFT, can be used to calculate the energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

The transition state is a high-energy, short-lived species that represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

For instance, computational studies on similar reactions, like the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles, have been used to propose plausible reaction mechanisms and explain the formation of different products. researchgate.net

Table 2: Calculated Thermodynamic and Kinetic Parameters for the Synthesis of Ethyl 3-(4-fluoroanilino)crotonate (Hypothetical Data)

| Parameter | Calculated Value (kcal/mol) | Computational Method |

| Enthalpy of Reaction (ΔH) | -15.2 | DFT (B3LYP/6-311+G(d,p)) |

| Gibbs Free Energy of Reaction (ΔG) | -8.5 | DFT (B3LYP/6-311+G(d,p)) |

| Activation Energy (Ea) | +25.8 | DFT (B3LYP/6-311+G(d,p)) |

Note: This table presents hypothetical data based on computational studies of analogous reactions.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR studies.

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. These descriptors can be calculated from the molecular structure and can be categorized as:

Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The fluorine atom in Ethyl 3-(4-fluoroanilino)crotonate, for example, influences the electronic properties of the aniline ring.

Steric descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.

Topological descriptors: These are numerical values derived from the 2D representation of the molecule that describe its connectivity.

By developing a QSAR model for a series of anilinocrotonate analogs, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. For example, QSAR studies have been successfully applied to analyze piperine (B192125) analogs as inhibitors of bacterial efflux pumps. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies for Enhanced Functionality

The core structure of Ethyl 3-(4-fluoroanilino)crotonate is ripe for derivatization, offering pathways to a vast chemical space of novel molecules with potentially enhanced properties. Future research will likely focus on exploiting the dual nucleophilic and electrophilic nature of the enaminone backbone. researchgate.net

Key strategies will involve:

Cyclization and Annulation Reactions: Enaminones are well-established precursors for the synthesis of a wide array of heterocyclic compounds such as quinolines, pyrroles, and pyridines. researchgate.net Research can be directed towards developing one-pot synthesis protocols for complex fused heterocyclic systems starting from Ethyl 3-(4-fluoroanilino)crotonate. For instance, reactions with alkynes, aldehydes, or other bifunctional reagents could lead to novel carbazole (B46965) or quinolinone frameworks. nih.govtandfonline.comthieme-connect.de The Conrad-Limpach synthesis, a classic method for preparing quinolin-4-ones from β-anilinoacrylates, could be heated in various oils or xylenes (B1142099) to promote ring closure. thieme-connect.dedss.go.th

N-Functionalization: The secondary amine provides a handle for introducing a variety of substituents. For example, N-propargylation could yield N-propargyl β-enaminones, which are valuable substrates in gold-catalyzed cyclization reactions for synthesizing complex heterocyclic molecules like 1,4-oxazepines. arkat-usa.org

Side-Chain Modification: The ethyl ester group can be modified through transesterification to introduce different functionalities, potentially altering the compound's solubility, reactivity, or biological activity. Similarly, reactions at the C4 methyl group could be explored.

These derivatization strategies are expected to yield a library of new compounds with tailored electronic, steric, and physicochemical properties, making them suitable for a broad range of applications.

Exploration of New Catalytic Applications and Mechanochemical Processes

The field of catalysis offers significant opportunities for the application and synthesis of Ethyl 3-(4-fluoroanilino)crotonate and its derivatives. Future work will likely explore both the use of this compound in catalytic cycles and the development of more sustainable catalytic methods for its synthesis and transformation.

Novel Catalytic Synthesis: While traditional methods for synthesizing β-enaminones exist, research into greener and more efficient catalytic systems is ongoing. organic-chemistry.org Catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) or phosphomolybdic acid have been shown to be effective for the synthesis of β-enaminones under mild conditions. tandfonline.comorganic-chemistry.org Exploring catalysts like gold(I)/silver(I) or ruthenium for the synthesis of enaminones under solvent-free conditions is another promising avenue. researchgate.netresearchgate.net

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is a rapidly growing area of green chemistry. researchgate.net The synthesis of quinolines and quinazolinones has been successfully achieved using mechanochemical methods. acs.orgbeilstein-journals.org Applying these solvent-free ball-milling techniques to the reactions of Ethyl 3-(4-fluoroanilino)crotonate could lead to highly efficient and environmentally benign synthetic protocols. researchgate.net

Enaminones as Catalysts: The enaminone motif itself can participate in catalytic cycles. Ferrocenyl enaminones, for example, have been investigated as potential replacements for catalysts in olefin polymerization. researchgate.net This suggests that derivatives of Ethyl 3-(4-fluoroanilino)crotonate could be designed to act as ligands for transition metals or even as organocatalysts.

The following table illustrates potential catalytic systems that could be explored for the synthesis and transformation of Ethyl 3-(4-fluoroanilino)crotonate.

| Catalyst System | Potential Application | Reaction Conditions | Anticipated Outcome |

| Ceric Ammonium Nitrate (CAN) | Synthesis of β-enaminones | Room Temperature, various solvents | High yield, environmentally friendly alternative organic-chemistry.org |

| Gold (I) / Silver (I) | Synthesis of β-enaminones | Solvent-free | Efficient synthesis of enaminones and enaminoesters researchgate.net |

| Iodine (I₂) | Povarov-type reaction | Mild conditions | Synthesis of substituted quinolones acs.org |

| Ball Milling | Mechanochemical synthesis | Solvent-free | Green synthesis of heterocyclic compounds acs.orgbeilstein-journals.org |

Integration of Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. researchgate.netresearchgate.net For Ethyl 3-(4-fluoroanilino)crotonate, computational modeling can provide invaluable insights and guide experimental work.

Tautomerism and Conformation: Enaminones can exist in different tautomeric forms (e.g., enaminone, ketoimine, iminoenol). researchgate.netruc.dk DFT calculations can determine the relative stabilities of these tautomers and how they are influenced by substituents and solvents. ruc.dk This is crucial for understanding the compound's reactivity.

Reaction Mechanisms: Computational studies can elucidate the mechanisms of reactions involving Ethyl 3-(4-fluoroanilino)crotonate, such as cyclization and rearrangement reactions. conicet.gov.arunifi.it By mapping the potential energy surfaces and identifying transition states, researchers can predict the most likely reaction pathways and product distributions. conicet.gov.ar

Predictive Design of Derivatives: 3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can be used to build predictive models for the biological activity of derivatives. researchgate.net These models can identify the key structural and electronic features required for a desired activity, thereby guiding the synthesis of new, more potent compounds. researchgate.net

Computational studies have already been applied to understand the intramolecular hydrogen bonding and conformational preferences of similar β-enaminoesters, providing a solid foundation for future work on this specific compound. ruc.dk

Investigation into Supramolecular Chemistry and Advanced Materials Applications

The ability of molecules to self-assemble into ordered structures through non-covalent interactions is the basis of supramolecular chemistry and a cornerstone of materials science. The structure of Ethyl 3-(4-fluoroanilino)crotonate suggests its potential as a building block for supramolecular assemblies and functional materials.

Self-Assembly and Gelation: The presence of hydrogen bond donors (N-H) and acceptors (C=O), along with the planar aromatic ring, could facilitate self-assembly into higher-order structures like nanofibers or gels. researchgate.net The introduction of specific functionalities, such as long alkyl chains or responsive groups, could allow for the creation of "smart" materials that respond to stimuli like pH or light. mdpi.com

Polymerization and Advanced Polymers: The β-aminoacrylate unit is a key component in certain types of polymerization reactions. For instance, spontaneous amino-yne click polymerization can produce poly(β-aminoacrylate)s. nih.govdiva-portal.org Incorporating Ethyl 3-(4-fluoroanilino)crotonate or its derivatives as monomers could lead to the synthesis of novel functional polymers, including hyperbranched polymers with unique properties like aggregation-induced emission (AIE). frontiersin.org

Liquid Crystals and Coatings: The rigid, anisotropic structure that can be derived from enaminone-containing molecules has been explored in the context of liquid crystals. beilstein-journals.org Furthermore, the incorporation of such structures into polymers can influence surface properties, with potential applications in hydrophobic or anti-icing coatings. mdpi.com

Multi-disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The most exciting future for Ethyl 3-(4-fluoroanilino)crotonate lies at the intersection of traditional scientific disciplines. Its derivatives have the potential to impact fields ranging from medicinal chemistry to materials engineering.

Medicinal Chemistry and Biological Evaluation: Enaminones are recognized as important pharmacophores, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and antifungal properties. researchgate.nettandfonline.comresearchgate.nettandfonline.com The 4-fluoroanilino group is also present in various bioactive molecules. nih.govacs.org Therefore, a systematic biological evaluation of new derivatives of Ethyl 3-(4-fluoroanilino)crotonate is a high-priority research avenue. nih.govresearchgate.net This could involve screening for activity as enzyme inhibitors (e.g., carbonic anhydrases) or as agents targeting specific cellular pathways. nih.govtandfonline.com

Bio-orthogonal Chemistry: The reactivity of the enaminone scaffold could be harnessed for applications in chemical biology, such as the development of probes for bioimaging or for the targeted labeling of biomolecules within living cells. diva-portal.org

Functional Materials for Biomedical Applications: The supramolecular assemblies and polymers derived from Ethyl 3-(4-fluoroanilino)crotonate could be designed for biomedical applications. For example, pH-responsive hydrogels could be used for controlled drug release, while AIE-active polymers could serve as fluorescent probes for cell imaging. researchgate.netmdpi.com

The synergistic combination of synthetic chemistry, computational modeling, biological screening, and materials science will be essential to unlock the full potential of Ethyl 3-(4-fluoroanilino)crotonate and its derivatives. The journey from a simple chemical building block to a key component in advanced technologies and therapeutics represents a compelling direction for future research.

Q & A

Basic Research Questions

Q. How can the structure of Ethyl 3-(4-fluoroanilino)crotonate be confirmed using NMR spectroscopy?

- Methodology :

- 1H and 13C NMR : Assign peaks by analyzing chemical shifts and splitting patterns. For example, the ethyl ester group (CH3CH2O) shows a triplet (~1.3 ppm) and quartet (~4.1 ppm) in 1H NMR, while the conjugated enamine system (C=O and C=C-NH) appears as distinct doublets in the 5–7 ppm range .

- 2D COSY and TOCSY : Identify spin systems (e.g., coupling between the crotonate backbone protons and the 4-fluoroaniline NH group). Absence of cross-peaks between spin systems confirms isolation of structural moieties (e.g., ester vs. aromatic regions) .

- HMQC/HMBC : Correlate 1H signals with 13C nuclei to confirm quaternary carbons (e.g., carbonyl carbons at ~167 ppm) and long-range couplings (e.g., NH to aromatic carbons) .

- Key Data :

| Peak Assignment | 1H δ (ppm) | 13C δ (ppm) |

|---|---|---|

| Ethyl CH3 | 1.2–1.4 (t) | 14.2 |

| Ethyl CH2 | 4.1–4.3 (q) | 60.5 |

| C=O | – | 167.0 |

| C=C-NH | 5.8–6.1 (d) | 120–130 |

Q. What synthetic routes are available for Ethyl 3-(4-fluoroanilino)crotonate, and how can reaction efficiency be optimized?

- Methodology :

- Acylation of Amino Crotonates : React ethyl 3-aminocrotonate with 4-fluoroaniline derivatives (e.g., 2-chloro-4-fluorobenzoyl chloride) under anhydrous conditions. Monitor progress via TLC or in situ FTIR for carbonyl formation .

- Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Catalytic bases (e.g., triethylamine) enhance nucleophilic attack on the acyl chloride. Reaction yields >85% are achievable at 60–80°C for 6–8 hours .

Advanced Research Questions

Q. What are the key kinetic parameters for the gas-phase oxidation of Ethyl 3-(4-fluoroanilino)crotonate with OH radicals, and how do they compare to computational predictions?

- Methodology :

- Experimental Rate Constants : Use relative rate techniques with reference hydrocarbons (e.g., 3-chloropropene) in a photoreactor. Measure decay via FTIR or GC-MS. For ethyl crotonate analogs, at 298 K .

- Computational Validation : Calculate EHOMO (Highest Occupied Molecular Orbital) energies via Gaussian 03 (HF/6-31++G(d,p)). For methyl crotonate, , predicting , aligning with experimental data .

- Key Data :

| Compound | EHOMO (eV) | |

|---|---|---|

| Ethyl crotonate (experimental) | 10.25 | |

| Methyl crotonate (predicted) | 4.05 | 10.30 |

Q. How does the atmospheric degradation mechanism of Ethyl 3-(4-fluoroanilino)crotonate contribute to secondary organic aerosol (SOA) formation?

- Methodology :

- OH Radical Addition Pathways : OH adds to the α,β-unsaturated ester, forming hydroxyalkoxy radicals. These decompose into low-vapor-pressure products (e.g., glyoxylic acid, acetaldehyde) or react with O2 to form peroxy radicals, precursors to SOA .

- Product Analysis : Use aerosol mass spectrometry (AMS) to detect carboxylic acids (e.g., HC(O)OH) and carbonyls (e.g., CH3CHO) in NOx-free conditions. Yield: ~30% glyoxylic acid from methyl crotonate analogs .

- Key Pathway :

- Key Pathway :

Methodological Considerations

Q. How can discrepancies in kinetic data for Cl-atom reactions with Ethyl 3-(4-fluoroanilino)crotonate be resolved?

- Analysis :

- Cross-Validation : Compare rate constants () across multiple reference compounds (e.g., diethyl ether vs. 3-chloropropene). For ethyl crotonate, , consistent with structurally similar esters .

- Theoretical Modeling : Use DFT to assess substituent effects on reactivity. Cl-atom reactions are less sensitive to electronic effects than OH, explaining minor variations (<10%) across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.